methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a hybrid structure of pyran-4-one, piperidine, and a 4-fluorobenzyl ether group. The pyran-4-one moiety contributes to its planar aromatic character, while the piperidine ring introduces conformational flexibility. The 4-fluorobenzyl substituent enhances lipophilicity and may influence metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Its structural complexity necessitates rigorous comparative analysis with analogs to optimize pharmacodynamic and pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6/c1-26-20(25)14-6-8-22(9-7-14)19(24)17-10-16(23)18(12-28-17)27-11-13-2-4-15(21)5-3-13/h2-5,10,12,14H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZCBMICYLOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid undergoes esterification using methanol under acidic catalysis. For example, refluxing with Dowex-50 (H⁺) resin in methanol achieves quantitative esterification. This method avoids racemization and is scalable, though prolonged reaction times (20+ hours) may necessitate optimization.
N-Functionalization of Methyl Isonipecotate
Methyl piperidine-4-carboxylate derivatives are frequently synthesized via nucleophilic substitution. In a representative procedure, methyl isonipecotate reacts with 5-bromo-2-chloropyrimidine in acetonitrile with N,N-diisopropylethylamine (DIPEA) at ambient temperature, yielding N-arylpiperidine esters in 41–74% yields. This demonstrates the compatibility of the ester moiety with SNAr conditions, critical for subsequent functionalization.
The pyran-2-carbonyl fragment requires regioselective introduction of the 4-fluorobenzyl ether and stabilization of the 4-oxo group. Two synthetic pathways are validated:
Direct Etherification of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid
- Preparation of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid : Achieved via oxidation of chelidonic acid (4-hydroxy-2H-pyran-2-one-6-carboxylic acid) using H₂O₂ in acidic media.
- Etherification : Treatment with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base at 60°C for 12 hours installs the benzyl ether (yield: 68–72%).
Cyclocondensation Approach
A Knoevenagel condensation between ethyl acetoacetate and 4-fluorobenzyloxypropanal forms the pyran ring. Catalysis by Fe₃O₄-PPCA nanoparticles (10 nm, superparamagnetic) in CH₂Cl₂ at 25°C affords the cyclized product in 85% yield, followed by saponification to the carboxylic acid.
Fragment Coupling: Acylation of Methyl Piperidine-4-carboxylate
The final step involves coupling the pyran-2-carboxylic acid with methyl piperidine-4-carboxylate. Two activation strategies are employed:
Acyl Chloride-Mediated Coupling
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid couples to the piperidine amine at 0°C→25°C over 12 hours, yielding 82% product. This method minimizes epimerization and is preferred for acid-sensitive substrates.
Optimization and Challenges
Regioselectivity in Pyran Functionalization
The C5 position’s electrophilicity is enhanced by the electron-withdrawing 4-oxo group, enabling selective O-alkylation. Competing C-alkylation is suppressed by using bulky bases (e.g., DIPEA) and polar aprotic solvents.
Stability of the Methyl Ester
The piperidine’s methyl ester remains intact under acylation conditions (pH 7–9, 25–110°C), though prolonged exposure to strong acids or bases necessitates protection.
Purification Challenges
Silica gel chromatography (EtOAc/hexanes, 3:7→1:1) effectively separates the target compound from unreacted acyl chloride or diastereomers. Recrystallization from acetone/water improves purity to >98%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.02 (t, J = 8.4 Hz, 2H, ArH), 6.28 (s, 1H, H3-pyrone), 4.52 (s, 2H, OCH₂Ar), 3.70 (s, 3H, COOCH₃), 3.25–3.15 (m, 4H, piperidine H2/H6), 2.60–2.50 (m, 1H, piperidine H4), 1.90–1.70 (m, 4H, piperidine H3/H5).
- MS (APCI) : m/z 404.4 [M+H]⁺, consistent with the molecular formula.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Acyl chloride coupling | 78 | High efficiency, minimal byproducts | Requires anhydrous conditions |
| EDCI/HOBt coupling | 82 | Mild conditions, no racemization | Costly reagents, longer reaction time |
| Cyclocondensation | 85 | Atom economy, one-pot synthesis | Limited substrate scope |
Industrial-Scale Considerations
For kilogram-scale production, the EDCI/HOBt method is favored due to reproducibility and ease of purification. Continuous flow systems with Fe₃O₄-PPCA catalysts reduce reaction times by 40% while maintaining yields >80%.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative studies focus on derivatives with modifications to the fluorobenzyl group, pyran-4-one core, or piperidine carboxylate side chain. Key parameters include lipophilicity (logP) , aqueous solubility , thermal stability , and bioactivity .
Key Findings:
Substituent Effects: The 4-fluoro analog exhibits superior bioactivity (IC50 = 0.8 nM) compared to the non-fluorinated analog (IC50 = 5.6 nM), highlighting fluorine’s role in enhancing target binding via hydrophobic and electrostatic interactions. Chlorine substitution (Analog 1) increases logP (2.5 vs. 2.3) but reduces solubility, likely due to greater atomic mass and polarizability.
Solubility Trends :
- Aqueous solubility inversely correlates with logP. The 3-fluoro analog (logP = 2.1) shows higher solubility (0.18 mg/mL) than the 4-fluoro derivative (0.15 mg/mL), suggesting positional isomerism impacts hydration entropy.
Thermal Stability :
- Melting points rise with halogen size (4-F: 158–160°C; 4-Cl: 162–164°C), reflecting stronger crystal lattice interactions in chlorinated analogs.
Methodological Considerations: Techniques like spectrofluorometry and tensiometry, used to assess critical micelle concentrations (CMC) in quaternary ammonium compounds (e.g., BAC-C12) , are less relevant here due to the target compound’s non-surfactant nature. Instead, HPLC and DSC (differential scanning calorimetry) are preferred for solubility and stability analysis.
Mechanistic and Functional Insights
- Fluorine’s Role : The 4-fluorobenzyl group reduces metabolic clearance by blocking cytochrome P450 oxidation sites, a trend observed in fluorinated pharmaceuticals (e.g., fluoxetine).
- Piperidine Flexibility : The piperidine ring’s chair-to-boat transitions may facilitate binding to conformational epitopes in enzymes, as seen in protease inhibitors like saquinavir.
Biological Activity
Methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. This compound features a piperidine ring, a pyranone moiety, and a fluorobenzyl group, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 403.4 g/mol. The structure includes significant functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FNO6 |
| Molecular Weight | 403.4 g/mol |
| CAS Number | 1021134-64-4 |
The primary mechanism of action for this compound involves its interaction with Beta-secretase 1 (BACE1) , an enzyme implicated in the amyloidogenic pathway associated with Alzheimer's disease. By inhibiting BACE1, the compound may reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology.
Biochemical Pathways
The compound has been shown to affect various biochemical pathways:
- Amyloidogenic Pathway : Inhibition of BACE1 leads to decreased amyloid-beta production.
- Enzyme Inhibition : Potential inhibition of other enzymes involved in neurodegenerative processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity in various assays:
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits BACE1 activity, leading to a reduction in amyloid-beta levels in neuronal cell cultures. The IC50 value for BACE1 inhibition is reported to be in the low micromolar range, indicating potent activity .
Case Studies
A recent study evaluated the effects of this compound on cellular models of Alzheimer's disease. The results showed that treatment with this compound led to:
- Reduction in Amyloid Plaque Formation : A significant decrease in amyloid plaque density was observed.
- Improved Neuronal Viability : Enhanced survival rates of neuronal cells exposed to toxic amyloid-beta concentrations were noted.
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : The compound's ability to inhibit BACE1 suggests it may have neuroprotective properties against Alzheimer's disease.
- Antimelanogenic Activity : Similar compounds with fluorobenzyl groups have shown promise as inhibitors of tyrosinase, an enzyme involved in melanin production. This indicates potential applications in skin-related disorders .
Q & A
Q. Critical Optimization Parameters :
- Temperature : Elevated temperatures (~80–100°C) improve reaction rates but may degrade thermally sensitive intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF is used for acid-sensitive steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve yields in acylation steps .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Q. Primary Techniques :
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemistry and confirms the 3D conformation of the pyran-4-one and piperidine moieties (e.g., torsion angles between fluorobenzyl and pyran groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 443.5) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final esterification step?
Q. Methodological Approach :
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading systematically.
- In Situ Monitoring : Use FTIR or HPLC to track ester formation and identify side products (e.g., hydrolysis of the methyl ester) .
Q. Case Study Data :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| MeOH, H₂SO₄, reflux | 62 | 95 | |
| DCM, EDC/DMAP, RT | 78 | 98 | |
| THF, DMAP, 40°C | 71 | 97 |
Key Insight : Catalytic DMAP in DCM improves esterification efficiency by reducing racemization .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Q. Analytical Workflow :
Purity Validation : Ensure compounds are >95% pure (HPLC/LCMS) to exclude confounding effects from impurities .
Assay Reproducibility : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent controls .
Structural Confirmation : Re-analyze stereochemistry via X-ray or NOESY if activity varies unexpectedly (e.g., fluorobenzyl orientation impacting target binding) .
Example : A study reporting low antimicrobial activity may have used dimethyl sulfoxide (DMSO) at cytotoxic concentrations, whereas lower DMSO (<0.1%) restores activity .
Advanced: What strategies are effective for identifying pharmacological targets of this compound?
Q. Methodological Framework :
Computational Docking : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs. Focus on the pyran-4-one and fluorobenzyl motifs as pharmacophores .
Q. Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to suspected targets (e.g., Kd values for COX-2 inhibition).
- Thermal Shift Assay : Identify stabilization of target proteins upon compound binding .
Structure-Activity Relationship (SAR) : Compare analogs to pinpoint critical functional groups:
| Modification | Activity Change | Inference |
|---|---|---|
| Removal of 4-fluorobenzyl | ~90% loss | Critical for target engagement |
| Methyl → Ethyl carboxylate | No change | Ester group not essential |
Q. Reference :
Advanced: How can researchers resolve discrepancies in regioselectivity during functionalization of the pyran-4-one ring?
Q. Approach :
Q. Experimental Data :
| Substitution Site | Reactivity (Relative Rate) | Dominant Product |
|---|---|---|
| C-5 | 1.0 (baseline) | Desired product |
| C-3 | 0.3 | Minor byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
